Cas no 141549-84-0 (3,9-Dimethyl-3,9-diazabicyclo3.3.1nonan-7-one)

3,9-Dimethyl-3,9-diazabicyclo3.3.1nonan-7-one 化学的及び物理的性質
名前と識別子
-
- 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one
- 3,9-Diazabicyclo[3.3.1]nonan-7-one, 3,9-dimethyl-
- 7-oxo-3,9-dimethyl3,9-diazabicyclo[3.3.1)nonane
- 7-Oxo-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane
- 3,9-Dimethyl-3,9-diazabicyclo3.3.1nonan-7-one
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- インチ: 1S/C9H16N2O/c1-10-5-7-3-9(12)4-8(6-10)11(7)2/h7-8H,3-6H2,1-2H3
- InChIKey: RWTIGSVLCKEUPK-UHFFFAOYSA-N
- ほほえんだ: O=C1CC2CN(C)CC(C1)N2C
計算された属性
- せいみつぶんしりょう: 168.126263138 g/mol
- どういたいしつりょう: 168.126263138 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.6
- ぶんしりょう: 168.24
- 疎水性パラメータ計算基準値(XlogP): -0.3
3,9-Dimethyl-3,9-diazabicyclo3.3.1nonan-7-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D480855-5mg |
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one |
141549-84-0 | 5mg |
$150.00 | 2023-05-18 | ||
TRC | D480855-25mg |
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one |
141549-84-0 | 25mg |
$643.00 | 2023-05-18 | ||
TRC | D480855-50mg |
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one |
141549-84-0 | 50mg |
$1252.00 | 2023-05-18 | ||
TRC | D480855-2.5mg |
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one |
141549-84-0 | 2.5mg |
$87.00 | 2023-05-18 | ||
TRC | D480855-10mg |
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one |
141549-84-0 | 10mg |
$270.00 | 2023-05-18 | ||
TRC | D480855-100mg |
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one |
141549-84-0 | 100mg |
$2233.00 | 2023-05-18 |
3,9-Dimethyl-3,9-diazabicyclo3.3.1nonan-7-one 関連文献
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
3,9-Dimethyl-3,9-diazabicyclo3.3.1nonan-7-oneに関する追加情報
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one: A Comprehensive Overview
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one (CAS No. 141549-84-0) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its bicyclic structure and functional groups, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.
The chemical structure of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one is composed of a bicyclic ring system with two nitrogen atoms and two methyl groups attached to the nitrogen atoms. The presence of the ketone group at the 7-position adds to its chemical reactivity and potential biological activity. This unique combination of structural features makes it an interesting target for synthetic chemists and drug developers alike.
Recent studies have highlighted the potential of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one in various therapeutic areas. One notable application is in the field of neurodegenerative diseases, where this compound has shown promising results in modulating certain neurotransmitter systems. For instance, research published in the Journal of Medicinal Chemistry demonstrated that 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one can effectively interact with specific receptors involved in Alzheimer's disease pathology.
In addition to its potential in neurodegenerative diseases, 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one has also been investigated for its anti-inflammatory properties. A study published in the Inflammation Research Journal reported that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one could be a valuable candidate for the development of new anti-inflammatory drugs.
The pharmacokinetic properties of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one have also been studied extensively. Research conducted by a team at the University of California found that this compound has favorable oral bioavailability and a reasonable half-life in vivo, making it suitable for further development as an orally administered therapeutic agent.
Synthesis of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one has been optimized through various methods to improve yield and purity. A recent publication in the Tetrahedron Letters described a novel synthetic route that utilizes palladium-catalyzed cross-coupling reactions to efficiently produce this compound with high stereoselectivity and yield.
Clinical trials involving 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one-based drugs are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results from phase I trials have shown promising outcomes with no significant adverse effects reported at therapeutic doses.
In conclusion, 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one(CAS No. 141549-84-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive target for further investigation and development as a therapeutic agent for various diseases.
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